molecular formula C16H18N6OS2 B269971 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No. B269971
M. Wt: 374.5 g/mol
InChI Key: DPDXGGOQFSFIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide works by selectively binding to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation, survival, and migration, as well as the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to have potential therapeutic applications in autoimmune diseases and inflammatory disorders. Studies have shown that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activation of immune cells, such as T-cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development and application of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of focus is the combination of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide with other targeted therapies, such as inhibitors of PI3K or CD20, to enhance its efficacy and overcome resistance mechanisms. Another area of interest is the investigation of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in combination with immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, to enhance the anti-tumor immune response. Finally, there is also potential for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide as a therapeutic agent for autoimmune diseases and inflammatory disorders, which could expand its clinical applications beyond B-cell malignancies.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves a multi-step process that starts with the reaction of tert-butylamine and 2-bromoacetic acid to form tert-butyl 2-bromoacetate. This intermediate is then reacted with 2-aminothiazole to form tert-butyl N-(2-aminothiazol-4-yl)acetate. The final step involves the reaction of tert-butyl N-(2-aminothiazol-4-yl)acetate with 1-phenyl-1H-tetrazole-5-thiol to form N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to tumor regression and prolonged survival in animal models.

properties

Product Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Molecular Formula

C16H18N6OS2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C16H18N6OS2/c1-16(2,3)12-9-24-14(17-12)18-13(23)10-25-15-19-20-21-22(15)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,18,23)

InChI Key

DPDXGGOQFSFIQB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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